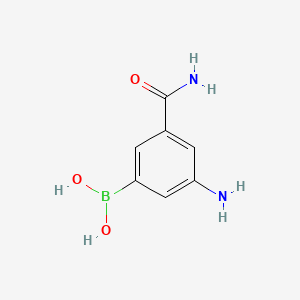

3-Amino-5-carbamoylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-5-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUFPLUNZOZMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-carbamoylphenylboronic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Amino-5-carbamoylphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a multi-step process, designed for robust and reliable execution in a laboratory setting. This document emphasizes the underlying chemical principles and provides practical insights to ensure a high degree of success.

Introduction

This compound is a trifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring an amino group, a carbamoyl (carboxamide) group, and a boronic acid moiety, allows for diverse chemical modifications and applications. The boronic acid functional group is particularly notable for its ability to form reversible covalent bonds with diols, a property leveraged in the design of sensors, drug delivery systems, and enzyme inhibitors. This guide details a reliable synthetic route to this important compound, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The first stage focuses on the construction of a key intermediate, 3-amino-5-bromobenzamide. This intermediate is then subjected to a palladium-catalyzed borylation in the second stage to yield the final product. This strategy allows for the introduction of the sensitive boronic acid group at a late stage, minimizing potential complications and maximizing overall yield.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Amino-5-bromobenzamide

This section details the three-step synthesis of 3-amino-5-bromobenzamide from 3-nitrobenzoic acid.

Step 1.1: Electrophilic Bromination of 3-Nitrobenzoic Acid

The initial step involves the regioselective bromination of 3-nitrobenzoic acid. The nitro and carboxylic acid groups are both meta-directing, which facilitates the introduction of the bromine atom at the C-5 position.

Reaction:

3-Nitrobenzoic Acid + Br₂ → 3-Bromo-5-nitrobenzoic Acid

Causality of Experimental Choices:

-

Reactants: 3-Nitrobenzoic acid is a readily available and inexpensive starting material. Bromine is the brominating agent of choice for this transformation.

-

Catalyst: Fuming sulfuric acid or another strong Lewis acid is often used to polarize the bromine molecule, making it a more potent electrophile.

-

Solvent: A non-reactive solvent such as dichloromethane or chloroform is typically used. In some protocols, the reaction can be run neat in an excess of the acid catalyst.

-

Temperature: The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol:

-

To a stirred solution of 3-nitrobenzoic acid (1 equivalent) in a suitable solvent, cautiously add fuming sulfuric acid (catalytic amount).

-

Slowly add bromine (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 40-50 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The solid precipitate of 3-bromo-5-nitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

| Parameter | Value |

| Starting Material | 3-Nitrobenzoic Acid |

| Key Reagents | Bromine, Fuming Sulfuric Acid |

| Typical Yield | 85-95% |

| Purity | >95% after recrystallization |

Step 1.2: Amidation of 3-Bromo-5-nitrobenzoic Acid

The carboxylic acid of 3-bromo-5-nitrobenzoic acid is converted to a primary amide. This is a crucial step to introduce the carbamoyl group.

Reaction:

3-Bromo-5-nitrobenzoic Acid → 3-Bromo-5-nitrobenzamide

Causality of Experimental Choices:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and highly efficient method for activating carboxylic acids towards nucleophilic attack.

-

Amine Source: Aqueous or gaseous ammonia is used as the nucleophile to form the primary amide.

-

Solvent: A non-protic solvent such as toluene or dichloromethane is used for the acyl chloride formation. The subsequent amidation is often performed in a biphasic system or by bubbling ammonia gas through a solution of the acyl chloride.

Experimental Protocol:

-

In a fume hood, carefully add thionyl chloride (2 equivalents) to 3-bromo-5-nitrobenzoic acid (1 equivalent).

-

Heat the mixture to reflux for 2-4 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 3-bromo-5-nitrobenzoyl chloride in a dry, inert solvent like toluene.

-

Slowly add this solution to a stirred, ice-cold solution of concentrated aqueous ammonia.

-

Stir the mixture vigorously for 1-2 hours.

-

Collect the precipitated 3-bromo-5-nitrobenzamide by filtration, wash with water, and dry.

| Parameter | Value |

| Starting Material | 3-Bromo-5-nitrobenzoic Acid |

| Key Reagents | Thionyl Chloride, Ammonia |

| Typical Yield | 90-98% |

| Purity | >98% |

Step 1.3: Reduction of the Nitro Group

The final step in the synthesis of the key intermediate is the selective reduction of the nitro group to an amine.

Reaction:

3-Bromo-5-nitrobenzamide → 3-Amino-5-bromobenzamide

Causality of Experimental Choices:

-

Reducing Agent: Catalytic hydrogenation is the preferred method for this transformation due to its high selectivity and clean reaction profile. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst.[1] Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be used, but the workup is often more complex.

-

Solvent: A protic solvent like ethanol or methanol is ideal for catalytic hydrogenation.

-

Hydrogen Source: Hydrogen gas is typically used. Transfer hydrogenation using a hydrogen donor like ammonium formate can also be employed.

Experimental Protocol (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 3-bromo-5-nitrobenzamide (1 equivalent) in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Purge the vessel with nitrogen and then with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-bromobenzamide, which can be purified by recrystallization.

| Parameter | Value |

| Starting Material | 3-Bromo-5-nitrobenzamide |

| Key Reagents | H₂, 10% Pd/C |

| Typical Yield | >95% |

| Purity | >99% after purification |

Part 2: Palladium-Catalyzed Borylation of 3-Amino-5-bromobenzamide

With the key intermediate in hand, the final step is the introduction of the boronic acid group via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-boron bonds.[2][3]

Figure 2: Key components of the Miyaura borylation reaction.

Reaction:

3-Amino-5-bromobenzamide + Bis(pinacolato)diboron → this compound pinacol ester → this compound

Causality of Experimental Choices:

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle, and commercially available source of boron.[3]

-

Palladium Catalyst: A variety of palladium catalysts can be used.[4] A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2]

-

Base: A mild base such as potassium acetate (KOAc) is crucial for the catalytic cycle.[5]

-

Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO) are typically used.

-

Hydrolysis: The initially formed boronate ester is often hydrolyzed to the desired boronic acid during the aqueous workup or in a separate step.

Experimental Protocol:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-5-bromobenzamide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, the pinacol ester of the target molecule, can be purified by column chromatography on silica gel.

-

For the free boronic acid, the crude ester can be subjected to hydrolysis, for example, by stirring with an aqueous solution of a mild acid or by transesterification.

| Parameter | Value |

| Starting Material | 3-Amino-5-bromobenzamide |

| Key Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc |

| Typical Yield | 70-90% |

| Purity | >97% after purification |

Safety and Handling

-

Bromine and Thionyl Chloride: These reagents are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: While generally stable, palladium catalysts should be handled with care. Avoid inhalation of dust.

-

Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation step must be carried out in a properly designed and maintained hydrogenation apparatus. Ensure the system is free of leaks and that all sources of ignition are removed from the vicinity.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By breaking down the synthesis into two manageable stages and providing a clear rationale for the experimental choices, researchers can confidently produce this valuable compound for their scientific endeavors. The protocols are based on well-established and high-yielding chemical transformations, ensuring a high probability of success.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Miyaura borylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Thieme. (2020). Miyaura Borylation Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

- Bruce, H. et al. (2011).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

- Molander, G. A., Trice, S. L., & Dreher, S. D. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Journal of the American Chemical Society, 134(28), 11642–11645.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

An In-depth Technical Guide to 3-Amino-5-carbamoylphenylboronic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-carbamoylphenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a phenylboronic acid moiety substituted with both an amino and a carbamoyl group, offers a unique combination of chemical reactivity and potential for molecular interactions. This guide provides a comprehensive overview of its chemical properties, structure, and potential applications, with a focus on the scientific principles that underpin its utility in research and development. Boronic acids and their derivatives are recognized for their versatility as synthetic intermediates and their increasing role in the development of therapeutic agents.[1] The presence of the boronic acid functional group allows for reversible covalent interactions with diols, a property that has been exploited in the design of sensors and drug delivery systems.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential therapeutic applications.

| Property | Value | Source |

| CAS Number | 1801408-17-2 | [3] |

| Molecular Formula | C₇H₉BN₂O₃ | [3] |

| Molecular Weight | 179.97 g/mol | [3] |

| Appearance | Off-white to light yellow powder (typical for similar compounds) | N/A |

| Purity | Typically >98% | [3] |

| InChI Key | SGUFPLUNZOZMTQ-UHFFFAOYSA-N | [3] |

Solubility and pKa

The solubility and acidity (pKa) of phenylboronic acids are critically influenced by the nature and position of substituents on the aromatic ring.[4][5] The presence of both an electron-donating amino group and an electron-withdrawing carbamoyl group in a meta-relationship on the phenyl ring of this compound suggests a nuanced effect on its properties.

-

pKa: The pKa of a boronic acid is a measure of its Lewis acidity and is crucial for its interaction with diols. For monosubstituted phenylboronic acids, there is a good correlation between their pKa values and those of the corresponding benzoic acids for meta- and para-substituted compounds.[6] Electron-withdrawing groups generally lower the pKa, making the boronic acid a stronger Lewis acid, while electron-donating groups have the opposite effect. The interplay of the amino and carbamoyl groups in this compound is expected to result in a pKa that is moderately acidic, likely in the range of 8-9 in aqueous solution. This is a desirable range for biological applications as it allows for significant formation of the tetrahedral boronate anion at physiological pH, which is the species that readily complexes with diols.[4]

-

Solubility: The solubility of phenylboronic acids varies significantly with the substituent.[7] The presence of the polar amino and carbamoyl groups is expected to enhance the aqueous solubility of this compound compared to unsubstituted phenylboronic acid. However, the overall solubility will also be influenced by the crystalline structure and potential for intermolecular hydrogen bonding. For practical applications, solubility is often determined experimentally in relevant buffer systems.

Structural Analysis and Spectroscopic Data

The structural features of this compound are key to its chemical behavior. The molecule consists of a central benzene ring with three substituents: a boronic acid group [-B(OH)₂], an amino group [-NH₂], and a carbamoyl group [-C(O)NH₂] at positions 1, 3, and 5, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will lead to a complex splitting pattern.

-

Amino Protons: The protons of the amino group will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

Carbamoyl Protons: The protons of the carbamoyl group will also appear as broad singlets.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid group are often broad and may exchange with residual water in the solvent, making them difficult to observe.

¹³C NMR:

-

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the range of δ 110-150 ppm. The carbon attached to the boron atom will likely show a broad signal due to quadrupolar relaxation of the boron nucleus.[10]

-

Carbamoyl Carbonyl Carbon: The carbonyl carbon of the carbamoyl group is expected to appear in the downfield region, typically around δ 165-175 ppm.

Synthesis and Reactivity

The synthesis of substituted phenylboronic acids often involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route to this compound is outlined below, based on established methodologies for similar compounds.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is a generalized procedure based on the synthesis of structurally related aminophenylboronic acids.[11][12][13][14] Researchers should optimize the reaction conditions for this specific target molecule.

Step 1: Reduction of 3-Bromo-5-nitrobenzamide to 3-Amino-5-bromobenzamide

-

To a solution of 3-bromo-5-nitrobenzamide in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or perform catalytic hydrogenation using palladium on carbon.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-5-bromobenzamide.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-amino-5-bromobenzamide in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or tert-butyllithium in hexanes to the cooled solution. The reaction mixture may change color, indicating the formation of the organolithium intermediate.

-

After stirring for a short period at -78 °C, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to induce precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Boronic Acid Group: This group is the primary site for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[15][16] The boronic acid can be coupled with a wide range of aryl or vinyl halides and pseudohalides in the presence of a palladium catalyst and a base. This reactivity makes this compound a valuable building block for the synthesis of complex biaryl structures. The boronic acid moiety can also form reversible ester linkages with diols, a key feature for its use in sensors and responsive materials.

-

Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and the formation of amides and sulfonamides. This provides a handle for further functionalization of the molecule, allowing for its incorporation into larger structures or conjugation to polymers and biomolecules.

-

Carbamoyl Group: The amide functionality of the carbamoyl group is generally less reactive than the amino group but can participate in hydrogen bonding, which can be important for molecular recognition and influencing the solid-state structure.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold for the development of new therapeutic agents.

-

Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. The amino and carbamoyl groups of this compound can be tailored to interact with the active site of target enzymes, providing both potency and selectivity.

-

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are of interest for BNCT, a targeted radiation therapy for cancer. The non-radioactive ¹⁰B isotope has a high propensity to capture thermal neutrons, leading to a nuclear fission reaction that releases high-energy particles capable of killing cancer cells. Phenylboronic acids can be designed to selectively accumulate in tumor tissue, delivering the ¹⁰B atoms for effective therapy.

-

Drug Delivery and Sensing: The ability of the boronic acid group to reversibly bind to diols can be exploited in the design of glucose-responsive drug delivery systems for the treatment of diabetes.[17] The molecule can also be incorporated into sensors for the detection of saccharides and other diol-containing biomolecules.

Signaling Pathways and Logical Relationships

The application of this compound in drug discovery often involves its interaction with specific biological targets. The following diagram illustrates a generalized concept of how a drug candidate derived from this scaffold might interact with a signaling pathway.

Caption: Generalized signaling pathway inhibition by a this compound derivative.

Conclusion

This compound is a versatile chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a nucleophilic amino group, and a hydrogen-bonding carbamoyl group provides a rich platform for the design and synthesis of novel compounds with diverse applications. A thorough understanding of its chemical properties, structure, and reactivity is paramount for harnessing its full potential in the development of new therapeutics, diagnostics, and advanced materials. Further research into the specific properties and reactions of this compound is warranted to fully explore its utility in these areas.

References

-

A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Gostyńska, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2789.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020).

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

- Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.

-

Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019).

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.

-

3-Aminophenylboronic acid. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

- Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (1996). Google Patents.

- Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof. (2008). Google Patents.

- Method of preparing amino carboxylic acids. (2001). Google Patents.

- Processes for preparing a substituted gamma-amino acid. (2011). Google Patents.

- Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (2003). Google Patents.

Sources

- 1. rsc.org [rsc.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 12. US7462738B2 - Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof - Google Patents [patents.google.com]

- 13. US6265605B1 - Method of preparing amino carboxylic acids - Google Patents [patents.google.com]

- 14. US8071808B2 - Processes for preparing a substituted gamma-amino acid - Google Patents [patents.google.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Amino-5-carbamoylphenylboronic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, boronic acids and their derivatives have emerged as indispensable tools, largely due to their unique chemical properties and reactivity. This guide provides a comprehensive technical overview of 3-Amino-5-carbamoylphenylboronic acid , a key building block valued for its trifunctional nature, enabling diverse synthetic transformations and the construction of complex molecular architectures.

This document will delve into the core attributes of this compound, including its chemical identity and physicochemical properties. Furthermore, it will explore its synthesis, with a focus on the underlying chemical principles, and illuminate its critical role in drug discovery, particularly as a linchpin in palladium-catalyzed cross-coupling reactions.

Core Compound Identification

The foundational step in understanding any chemical entity is to establish its unambiguous identity. The key identifiers for this compound are provided below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1801408-17-2[1] |

| Molecular Formula | C₇H₉BN₂O₃ |

| Molecular Weight | 179.97 g/mol [1] |

| Chemical Structure |  |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its effective application in synthesis and formulation. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Appearance | White to off-white solid | Generic supplier data |

| Purity | Typically ≥98% | [1] |

| InChI Key | SGUFPLUNZOZMTQ-UHFFFAOYSA-N | [1] |

| Storage | Store at 2-8 °C, protected from light and moisture | Generic supplier data |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, with a common strategy involving the borylation of a suitably substituted benzene ring. A logical and frequently employed precursor is a halogenated derivative, such as 3-amino-5-bromobenzamide. The borylation can be achieved via a Miyaura borylation reaction, which utilizes a palladium catalyst and a boron source, typically bis(pinacolato)diboron.

Illustrative Synthetic Pathway

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, though hypothetical, procedure for the synthesis of this compound, based on established methodologies for similar compounds.

Step 1: Miyaura Borylation

-

To a dry, nitrogen-flushed round-bottom flask, add 3-amino-5-bromobenzamide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).

-

Add anhydrous dioxane as the solvent.

-

Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.

Step 2: Hydrolysis of the Pinacol Ester

-

Dissolve the crude pinacol ester intermediate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add an acid, such as hydrochloric acid, to facilitate the hydrolysis of the pinacol ester.

-

Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Neutralize the reaction mixture carefully with a base, such as sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to precipitate the product, this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Development

The trifunctional nature of this compound, possessing a boronic acid, an amino group, and a carbamoyl group, makes it a highly valuable building block in the synthesis of complex drug candidates.

The Suzuki-Miyaura Coupling Reaction

The boronic acid moiety is a key participant in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[2][3][4][5] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of biaryl and heteroaryl structures, which are prevalent in many approved drugs.

Caption: The Suzuki-Miyaura cross-coupling reaction.

Significance in Medicinal Chemistry:

The ability to readily form biaryl linkages is of immense importance in drug discovery. Many biologically active molecules contain this structural motif, which can serve as a rigid scaffold to orient other functional groups for optimal interaction with a biological target. The amino and carbamoyl groups on the this compound ring provide additional points for diversification, allowing for the synthesis of large libraries of compounds for screening and lead optimization.

Role as a Pharmacophore

Beyond its utility as a synthetic intermediate, the boronic acid functional group itself can act as a pharmacophore, interacting with biological targets. Boronic acids are known to form reversible covalent bonds with the active site serine residues of proteases, making them effective enzyme inhibitors.[6] This has been successfully exploited in the development of drugs such as the proteasome inhibitor Bortezomib (Velcade®), used in the treatment of multiple myeloma.[6] While there are no currently approved drugs that specifically incorporate the this compound moiety, its structural features make it an attractive scaffold for the design of novel enzyme inhibitors.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its trifunctional nature allows for a wide range of synthetic manipulations, with its role in the Suzuki-Miyaura coupling being of particular importance for the construction of complex, drug-like molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery and development process.

References

-

Suzuki reaction. In: Wikipedia. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Das, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2972. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-Amino-5-carbamoylphenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-5-carbamoylphenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary drug discovery and organic synthesis. Recognizing the scarcity of consolidated public data, this document establishes a foundational framework based on first principles of physical organic chemistry and proven methodologies. We dissect the molecule's structural attributes to predict its solubility behavior across a spectrum of common organic solvents. The core of this guide is a detailed, field-tested experimental protocol for equilibrium solubility determination, designed to yield reliable and reproducible data for researchers. This whitepaper is intended for scientists and professionals in drug development and chemical research, offering both the theoretical underpinnings and the practical tools necessary to effectively utilize this compound in their work.

Introduction: The Strategic Importance of Solubility

This compound is a bifunctional reagent of increasing interest, particularly as a fragment and intermediate in the synthesis of complex molecular architectures targeting various disease pathways. Its utility in Suzuki-Miyaura cross-coupling reactions, covalent inhibitor design, and as a scaffold in medicinal chemistry is well-recognized. However, the successful application of any compound in these domains is fundamentally governed by its solubility.

Solubility dictates the feasibility of a synthetic reaction, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's developability, impacting everything from formulation to bioavailability.[1] This guide addresses the practical need for a robust understanding of the solubility of this compound in non-aqueous media, moving beyond simple data reporting to explain the physicochemical drivers of its behavior.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is a direct consequence of its molecular structure. By examining the constituent functional groups of this compound, we can develop an expert prediction of its behavior in various solvent classes.

Molecular Structure:

-

Aromatic Core: A phenyl ring provides a non-polar, hydrophobic backbone.

-

Boronic Acid Group (-B(OH)₂): This is a polar, acidic functional group capable of acting as a hydrogen bond donor. A critical characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium is solvent-dependent and significantly complicates solubility measurements, as the boroxine exhibits different polarity and solubility compared to the monomeric acid.[2]

-

Primary Amine Group (-NH₂): A polar, basic group that is a strong hydrogen bond donor.

-

Carbamoyl Group (-CONH₂): A highly polar amide group that functions as both a hydrogen bond donor and acceptor.

Predicted Solubility Trends:

Based on the "like dissolves like" principle and the hydrogen bonding capabilities, we can anticipate the following:

-

Low Solubility in Non-Polar, Aprotic Solvents: In solvents like hexanes, cyclohexane, and toluene, which lack polarity and hydrogen bonding capacity, solubility is expected to be very low. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the compound will not be compensated by favorable solute-solvent interactions.

-

Moderate Solubility in Polar, Aprotic Solvents: Solvents such as chloroform, ethyl acetate, acetone, and acetonitrile are expected to be more effective.[2] Their permanent dipoles can interact with the polar groups of the molecule. Solvents like acetone can also act as hydrogen bond acceptors.

-

High Solubility in Polar, Protic Solvents: Solvents like methanol, ethanol, and isopropanol are predicted to be effective due to their ability to engage in hydrogen bonding as both donors and acceptors, solvating the amine, carbamoyl, and boronic acid groups.

-

Very High Solubility in Polar, Aprotic Solvents with High H-Bonding Capacity: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are expected to be excellent solvents, capable of disrupting the crystal lattice through strong dipole-dipole interactions and by acting as potent hydrogen bond acceptors.

Core Experimental Protocol: Equilibrium Solubility Determination

This section provides a self-validating, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is the gold standard for this measurement.[4][5]

Principle of the Method

The thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[5] This protocol is designed to achieve this equilibrium and accurately quantify the solute concentration in the liquid phase.

Materials and Equipment

-

This compound (solid, purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks for standard and sample preparation

Experimental Workflow Diagram

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Stability and Storage of 3-Amino-5-carbamoylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their versatility as building blocks for carbon-carbon bond formation has cemented their importance in pharmaceutical and materials science research.[1] 3-Amino-5-carbamoylphenylboronic acid, with its unique trifunctional substitution pattern, presents a valuable scaffold for the synthesis of complex molecules. However, the utility of this and other boronic acids is intrinsically linked to their chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with best practices for its storage and handling to ensure its integrity and performance in research and development.

I. The Chemical Landscape of this compound: A Stability Perspective

The stability of this compound is governed by the interplay of its constituent functional groups: the arylboronic acid moiety, the amino group, and the carbamoyl group.

The Arylboronic Acid Core: Inherent Strengths and Vulnerabilities

Structurally, boronic acids are trivalent boron compounds with one organic substituent and two hydroxyl groups. The sp²-hybridized boron atom possesses a vacant p-orbital, rendering it a Lewis acid.[3] Arylboronic acids, such as the phenylboronic acid core of our topic compound, are generally more stable than their aliphatic counterparts.[1] This enhanced stability is attributed to the electronic delocalization between the aromatic ring and the boron atom.

However, this stability is kinetic rather than thermodynamic.[3] Boronic acids are susceptible to several degradation pathways:

-

Oxidative C-B Bond Cleavage: This is a significant degradation route, driven by the large difference in bond energies between B-O and B-C bonds.[3] While kinetically slow for many arylboronic acids, this process can be accelerated by the presence of oxidizing agents.[1][3]

-

Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines (anhydrides).[2][4] This is often observed upon drying and can impact the reactivity and stoichiometry of the boronic acid in subsequent reactions.[4]

-

Protodeboronation: The C-B bond can be cleaved by protons, particularly under acidic or basic conditions, leading to the formation of the corresponding arene.[1][5]

Influence of the Amino and Carbamoyl Substituents

The amino and carbamoyl groups on the phenyl ring of this compound are not mere spectators in its stability profile. Their electronic and steric properties can modulate the reactivity of the boronic acid moiety. The electron-donating nature of the amino group can influence the Lewis acidity of the boron center and potentially affect its susceptibility to oxidation. Furthermore, both the amino and carbamoyl groups can participate in intermolecular hydrogen bonding, which may impact the solid-state packing and overall bulk stability of the compound.

II. Key Factors Influencing the Stability of this compound

Several environmental and chemical factors can impact the shelf-life and integrity of this compound. A thorough understanding of these factors is crucial for maintaining the quality of this reagent.

| Factor | Effect on Stability | Mechanism of Degradation |

| Temperature | Elevated temperatures can accelerate degradation. | Increases the rate of oxidation and dehydration to boroxines. |

| Moisture/Humidity | Can promote hydrolysis of boroxines back to the boronic acid, but excess moisture can facilitate other degradation pathways. | Water can participate in oxidative degradation and protodeboronation.[3] |

| Air (Oxygen) | Oxygen is a key reactant in the oxidative cleavage of the C-B bond.[3] | Direct oxidation of the boronic acid. |

| Light | Can provide the energy to initiate or accelerate degradation reactions. | Photochemical degradation pathways. |

| pH | Both acidic and basic conditions can promote deboronation.[5] | Protodeboronation. |

| Presence of Oxidizing Agents | Strong oxidants will readily cleave the C-B bond. | Oxidative degradation.[1] |

III. Recommended Storage and Handling Protocols

To ensure the long-term stability and reliability of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions

Based on safety data sheets for similar boronic acids and general chemical principles, the following storage conditions are advised:

-

Temperature: Refrigeration is recommended for long-term storage. Some suppliers suggest storage at 2-8°C.[6]

-

Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to air and moisture.[7]

-

Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of heat.[8][9][10]

-

Container: Use the original, tightly sealed container. Ensure the container is not compromised.

Safe Handling Practices

Adherence to proper laboratory safety protocols is paramount when handling this compound:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[11]

-

Dispensing: Avoid creating dust when weighing or transferring the solid.[9]

-

Compatibility: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

IV. Experimental Workflow: Purity Assessment of this compound

Regularly assessing the purity of this compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[2][12]

Step-by-Step HPLC Purity Analysis Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of this compound.

-

Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.5-1.0 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 5-10 µL.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Visualizing the Purity Assessment Workflow

Caption: Workflow for HPLC purity assessment of this compound.

V. Degradation Pathways and Mitigation Strategies

Understanding the potential degradation pathways is key to preventing them.

Oxidative Degradation

Caption: Reversible formation of boroxines from this compound.

Mitigation:

-

Avoid excessive or prolonged drying at high temperatures.

-

If boroxine formation is suspected, it can often be reversed by dissolving the material in a suitable solvent containing a small amount of water prior to use. However, be aware that commercially available boronic acids often contain some amount of the corresponding boroxine. [4]

VI. Conclusion: Ensuring Success Through Proper Stewardship

The stability of this compound is a critical parameter that underpins its successful application in research and development. By understanding its inherent chemical properties, being cognizant of the factors that can lead to its degradation, and implementing rigorous storage and handling protocols, scientists can ensure the integrity and reactivity of this valuable synthetic building block. Regular purity assessment and careful consideration of potential degradation pathways will ultimately lead to more reliable and reproducible experimental outcomes.

References

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])

-

Boronic Acids and Derivatives - Amerigo Scientific. (URL: [Link])

-

Material Safety Data Sheet - compo expert. (URL: [Link])

-

Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (URL: [Link])

-

Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (URL: [Link])

-

Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (URL: [Link])

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (URL: [Link])

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (URL: [Link])

-

Boronic acid with high oxidative stability and utility in biological contexts - ResearchGate. (URL: [Link])

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (URL: [Link])

-

Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

-

Boronic acid - Wikipedia. (URL: [Link])

-

3-Amino-5-boronobenzoic acid - LookChem. (URL: [Link])

Sources

- 1. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. orgsyn.org [orgsyn.org]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. compo-expert.com [compo-expert.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

literature review on 3-Amino-5-carbamoylphenylboronic acid

An In-depth Technical Guide to 3-Amino-5-carbamoylphenylboronic acid: A Privileged Scaffold for Epigenetic Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, focusing on its role as a pivotal starting material in the development of targeted therapeutics. We will delve into its synthesis, physicochemical properties, and, most critically, its application as a foundational scaffold for potent inhibitors of the ENL YEATS domain, a key target in acute myeloid leukemia (AML). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in epigenetic drug discovery programs.

Introduction: The Boronic Acid Moiety in Modern Medicinal Chemistry

Boronic acids have emerged from the realm of synthetic reagents to become a cornerstone of modern medicinal chemistry.[1] Their unique electronic properties, stability, low toxicity, and ability to form reversible covalent bonds with diols make them exceptionally valuable pharmacophores.[1][2] The degradation of medicinal boronic acids to boric acid, a naturally cleared "green compound," further enhances their appeal from a safety perspective.[1] While the proteasome inhibitor Bortezomib (Velcade®) validated the therapeutic potential of boronic acids, their application has expanded significantly to target a diverse array of enzymes and protein-protein interactions.[1][3]

This compound (CAS: 1801408-17-2) represents a particularly valuable "privileged scaffold." Its structure is pre-organized with key functional groups that facilitate its elaboration into high-affinity ligands for complex biological targets. Specifically, this guide will illuminate its strategic importance in the design of inhibitors targeting the YEATS domain of the Eleven-Nineteen Leukemia (ENL) protein, a critical dependency in aggressive forms of acute myeloid leukemia (AML).[4][5]

Physicochemical Properties and Proposed Synthesis

Core Properties

A clear understanding of the fundamental properties of a starting material is essential for its effective use in a synthetic chemistry campaign. The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1801408-17-2 | [6][7] |

| Molecular Formula | C₇H₉BN₂O₃ | [7] |

| Molecular Weight | 179.97 g/mol | [6] |

| Functional Groups | Boronic Acid, Primary Amine, Primary Amide | [6] |

| Appearance | Typically a powder | [8] |

Note: Closely related structures such as 3-Aminocarbonylphenylboronic acid (CAS: 351422-73-6) exist; careful verification of the specific regioisomer is critical for experimental success.[8][9]

Proposed Synthetic Pathway

The proposed workflow begins with a commercially available, appropriately substituted aromatic ring, such as 3-amino-5-bromobenzamide. This precursor contains the required amino and carbamoyl groups in the correct orientation. The critical transformation is a Miyaura borylation reaction, which installs the boronic acid moiety.

Caption: Proposed synthetic workflow for this compound.

Causality in Experimental Choices:

-

Starting Material: 3-amino-5-bromobenzamide is chosen because the C-Br bond is highly susceptible to oxidative addition by palladium, making it an excellent handle for cross-coupling.

-

Reagents: Bis(pinacolato)diboron is the standard reagent for introducing the boronic ester, which is more stable and easier to handle than the free boronic acid. A palladium catalyst with appropriate phosphine ligands (like dppf) is crucial for facilitating the catalytic cycle. A base is required to regenerate the active catalyst.

-

Deprotection: The resulting pinacol ester is a stable intermediate that is typically cleaved under acidic conditions to yield the final, free boronic acid, which is the desired reactive monomer for subsequent drug discovery efforts.

The Therapeutic Rationale: Targeting ENL in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a devastating hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[5] A significant subset of AML cases, particularly those with MLL-rearrangements or NPM1 mutations, are highly dependent on the dysregulation of transcriptional programs that drive cell proliferation and block differentiation.[4][5]

The Eleven-Nineteen Leukemia (ENL) protein has been identified as a critical dependency and a compelling therapeutic target in these AML subtypes.[5][11] ENL functions as a chromatin "reader" through its YEATS domain, which specifically recognizes and binds to acylated lysine residues on histone tails (e.g., H3K9ac, H3K27ac).[5] This interaction tethers ENL and its associated transcriptional machinery, such as the Super Elongation Complex (SEC), to the promoters of key oncogenes like HOXA9, MYC, and MYB.[12] The recruitment of this complex leads to hyper-transcription of these genes, sustaining the leukemic state.

Caption: The role of ENL in AML and the mechanism of its inhibition.

Inhibition of the ENL YEATS domain with a small molecule presents a powerful therapeutic strategy. By competitively blocking the interaction between ENL and acetylated histones, an inhibitor can displace ENL and the SEC from chromatin.[4][12] This leads to the selective suppression of key oncogenic gene expression programs, ultimately inducing differentiation and blocking disease progression.[4]

From Fragment to Lead: The Role of this compound

This compound is an ideal starting point for designing ENL inhibitors. Its three key functional groups can be mapped to specific, high-value interactions within the ENL YEATS binding pocket:

-

Boronic Acid: This group is hypothesized to form key interactions, potentially with water molecules or polar residues within the binding site, anchoring the molecule. Boronic acids are known bioisosteres of carboxylic acids, which often participate in critical hydrogen bonding networks.[1][3]

-

Carbamoyl Group (Amide): This group acts as both a hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid side chains in the target protein, enhancing affinity and selectivity.

-

Amino Group: This is the primary vector for synthetic elaboration. It serves as a versatile chemical handle for coupling to other fragments (e.g., via amide bond formation) to extend the molecule into other regions of the binding pocket, thereby optimizing potency and tailoring physicochemical properties for oral bioavailability.[2]

The development of potent ENL inhibitors like SR-0813 (IC₅₀ = 25 nM) and TDI-11055 showcases the success of this strategy, where similar scaffolds are elaborated to achieve high potency and in vivo efficacy.[4][11]

Key Experimental Protocols for Inhibitor Evaluation

Once derivatives of this compound are synthesized, a cascade of robust, validated assays is required to determine their biological activity. The following protocols are foundational for an ENL inhibitor discovery program.

Caption: A typical experimental workflow for identifying lead ENL inhibitors.

Protocol 1: Time-Resolved FRET Assay for ENL YEATS Domain Binding

Principle: This biochemical assay quantifies the ability of a test compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone H3 peptide. It is a robust, high-throughput method for determining initial potency (IC₅₀).

Methodology:

-

Reagent Preparation:

-

Prepare recombinant, His-tagged ENL YEATS domain protein.

-

Prepare a biotinylated, acetylated histone H3 peptide (e.g., H3K9ac).

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Prepare FRET donor (e.g., Europium-labeled anti-His antibody) and acceptor (e.g., Streptavidin-Allophycocyanin).

-

-

Compound Plating:

-

Serially dilute test compounds in DMSO.

-

Dispense a small volume (e.g., 50 nL) of each compound concentration into a 384-well assay plate.

-

-

Assay Execution:

-

Add ENL YEATS protein and the H3 peptide to the plate and incubate for 15 minutes to allow for compound binding.

-

Add the FRET donor/acceptor mix and incubate for 60 minutes in the dark.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the FRET signal and 615 nm for the donor).

-

-

Data Analysis:

-

Calculate the ratio of the two emission signals.

-

Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC provides a complete thermodynamic profile of the binding interaction. It directly measures the heat released or absorbed as the test compound binds to the target protein, allowing for the determination of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH). This is a critical secondary assay to confirm direct binding and validate hits from the primary screen.

Methodology:

-

Sample Preparation:

-

Dialyze purified ENL YEATS protein extensively against the ITC buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl).

-

Dissolve the test compound in the final dialysis buffer. Ensure no DMSO is present.

-

-

ITC Instrument Setup:

-

Load the protein into the sample cell (e.g., at 20-50 µM).

-

Load the compound into the injection syringe (e.g., at 200-500 µM).

-

Equilibrate the system to the desired temperature (e.g., 25 °C).

-

-

Titration:

-

Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution.

-

Record the heat change after each injection until the binding sites are saturated.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat per injection.

-

Plot the heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to extract Kᴅ, n, and ΔH.

-

Data Interpretation and Lead Optimization

The data gathered from these assays form the basis of a structure-activity relationship (SAR) campaign. The goal is to systematically modify the chemical structure of the initial hits to improve potency, selectivity, and drug-like properties.

| Parameter | Assay | Desired Outcome | Interpretation & Next Steps |

| IC₅₀ | TR-FRET | < 1 µM | Indicates initial potency. Drive SAR to lower this value into the nanomolar range. |

| Kᴅ | ITC | < 1 µM | Confirms direct binding affinity. A low Kᴅ is essential for a potent drug. |

| Ligand Efficiency (LE) | Calculated | > 0.3 | Normalizes affinity for molecular size. Guides efficient growth of the fragment. |

| GI₅₀ | Cell Assay | < 1 µM | Demonstrates cellular activity. A large gap between IC₅₀ and GI₅₀ may indicate poor permeability or efflux. |

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for the development of sophisticated, targeted therapeutics. Its inherent structural features make it an exceptional starting point for inhibitors of the ENL YEATS domain, a critical target in acute myeloid leukemia. By leveraging the synthetic versatility of its amino group and the binding contributions of its boronic acid and carbamoyl moieties, medicinal chemists can embark on rational design campaigns to generate novel, potent, and selective epigenetic modulators. The experimental protocols and strategic framework outlined in this guide provide a clear path from this foundational scaffold to the identification of next-generation clinical candidates for AML and other transcriptionally-addicted cancers.

References

-

Zheng, Y., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. [Link]

-

PubChem. (3-Carbamoylphenyl)boronic acid. [Link]

-

Liu, Y., et al. (2022). Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia. PubMed. [Link]

-

Liu, Y., et al. (2022). Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia. Semantic Scholar. [Link]

-

ResearchGate. A potent, selective, and orally bioavailable inhibitor of the ENL/AF9.... [Link]

-

Faulkner, J. R., et al. (2021). Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia. PubMed - NIH. [Link]

-

Faulkner, J. R., et al. (2021). Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia. PubMed Central - NIH. [Link]

-

Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

-

Beijing Innochem. This compound. [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound - CAS:1801408-17-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. 3-Aminocarbonylphenylboronic acid 351422-73-6 [sigmaaldrich.com]

- 9. (3-Carbamoylphenyl)boronic acid | C7H8BNO3 | CID 2737814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aminophenylboronic Acids: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophenylboronic acids (APBAs), a fascinating class of organoboron compounds, have carved a unique and indispensable niche in the landscape of modern chemistry and biomedicine. First synthesized in the early 20th century, their journey from laboratory curiosities to critical components in pharmaceuticals, advanced diagnostics, and materials science is a testament to their versatile chemical reactivity and unique biological interactions. This technical guide provides a comprehensive exploration of the discovery, historical context, and evolution of aminophenylboronic acids. We will delve into the foundational synthetic methodologies, tracing their development from classical nitration-reduction pathways to the sophisticated palladium-catalyzed cross-coupling reactions of the present day. A significant portion of this guide is dedicated to the practical application of APBAs, with a focus on their pivotal role as building blocks in Suzuki-Miyaura coupling, their function as enzyme inhibitors, and their use in the development of sophisticated diagnostic tools. Detailed experimental protocols, mechanistic insights, and a thorough examination of the causality behind experimental choices are provided to equip researchers with the knowledge to effectively harness the potential of these remarkable molecules.

The Genesis of a Versatile Molecule: A Historical Perspective

The story of aminophenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, it was the pioneering work on arylboronic acids that set the stage for the emergence of their amino-functionalized derivatives.

The Dawn of Arylboronic Acid Synthesis

The late 19th and early 20th centuries saw significant advancements in the synthesis of arylboronic acids, with chemists exploring various methods to create the crucial carbon-boron bond. These early methods, though often harsh by modern standards, laid the essential groundwork for future innovations.

The First Aminophenylboronic Acids: A Landmark Synthesis

The first documented synthesis of an aminophenylboronic acid was a significant milestone. In 1931, William Seaman and John R. Johnson published their work in the Journal of the American Chemical Society, detailing the preparation of 3-aminophenylboronic acid. Their approach, a classic example of early 20th-century organic synthesis, involved the nitration of phenylboronic acid followed by reduction of the resulting 3-nitrophenylboronic acid.

A subsequent publication in the Journal of Organic Chemistry in 1937 provided methods for the synthesis of both ortho- and para-aminophenylboronic acids, completing the initial discovery of this important triad of isomers.[1][2] These early syntheses, while foundational, were often hampered by harsh reaction conditions and limited functional group tolerance.

The Evolution of Synthesis: From Classical Methods to Modern Marvels

The synthetic toolbox for accessing aminophenylboronic acids has expanded dramatically since the 1930s. The evolution of these methods reflects the broader advancements in organic chemistry, moving towards greater efficiency, milder conditions, and broader substrate scope.

The Classical Approach: Nitration and Reduction

The original method for synthesizing aminophenylboronic acids, as pioneered by Seaman and Johnson, relied on a two-step process:

-

Nitration: Phenylboronic acid is treated with a nitrating agent, such as a mixture of nitric and sulfuric acids, to introduce a nitro group onto the aromatic ring. This reaction typically yields a mixture of isomers, with the meta-isomer being a significant product.

-

Reduction: The resulting nitrophenylboronic acid is then reduced to the corresponding aminophenylboronic acid. A variety of reducing agents can be employed, including metals like iron or tin in the presence of acid, or catalytic hydrogenation.

This classical approach, while historically significant, suffers from several drawbacks, including the use of strong acids, high temperatures, and the often-difficult separation of isomers.

The Rise of Palladium: The Suzuki-Miyaura Coupling Revolution

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of arylboronic acids and their derivatives.[3][4] This powerful carbon-carbon bond-forming reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provided a much more versatile and efficient route to these compounds.[4]

In the context of aminophenylboronic acid synthesis, the Suzuki-Miyaura reaction allows for the coupling of a borylating agent with an amino-substituted aryl halide. This approach offers several advantages over classical methods:

-

Milder Reaction Conditions: The reactions are typically carried out under much milder conditions, preserving a wider range of functional groups.

-

Greater Substrate Scope: A vast array of substituted anilines can be used as starting materials.

-

Improved Regiocontrol: The position of the amino and boronic acid groups can be precisely controlled based on the starting materials.

The use of aminophenylboronic acids as coupling partners in Suzuki reactions has become a cornerstone of modern organic synthesis for the construction of complex biaryl structures found in many pharmaceuticals and advanced materials.[5][6]

Modern Synthetic Protocols: A Practical Guide

Today, researchers have access to a variety of reliable and scalable methods for the synthesis of aminophenylboronic acids and their derivatives. The use of pinacol esters of boronic acids has become particularly widespread due to their enhanced stability, ease of handling, and compatibility with a broad range of reaction conditions.[7][8]

| Feature | Classical Method (Nitration/Reduction) | Modern Method (Palladium-Catalyzed Borylation) |

| Starting Material | Phenylboronic Acid | Amino-substituted Aryl Halide |

| Key Reagents | Nitrating agents, Reducing agents | Palladium catalyst, Diboron reagent, Base |

| Reaction Conditions | Harsh (strong acids, high temperatures) | Mild (often room temperature to moderate heating) |

| Regiocontrol | Often poor, leading to isomer mixtures | Excellent, determined by starting halide |

| Functional Group Tolerance | Limited | Broad |

| Scalability | Can be challenging | Generally good |

Experimental Protocol: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

This protocol outlines a modern, palladium-catalyzed approach for the synthesis of 4-aminophenylboronic acid pinacol ester, a versatile building block in organic synthesis.[7]

Materials:

-

4-Bromoaniline

-

Bis(pinacolato)diboron

-

Potassium acetate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Dioxane (anhydrous)

-

Ethyl acetate

-

Water

-

Hexane

Procedure:

-

To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in anhydrous dioxane (15.0 mL) in a round-bottom flask, add potassium acetate (1.71 g, 17.4 mmol).

-

Deaerate the reaction mixture by bubbling nitrogen gas through the solution for 30 minutes.

-

Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the dioxane under reduced pressure.

-

Quench the residue with water and extract the product with ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of 20% ethyl acetate in hexane as the eluent to yield 4-aminophenylboronic acid pinacol ester as a light yellow solid.

The Multifaceted Roles of Aminophenylboronic Acids in Science and Technology

The unique chemical properties of aminophenylboronic acids have led to their widespread application in diverse scientific and technological fields. Their ability to form reversible covalent bonds with diols, coupled with their utility as synthetic building blocks, makes them exceptionally versatile.

Cornerstones of Modern Organic Synthesis: The Suzuki-Miyaura Coupling